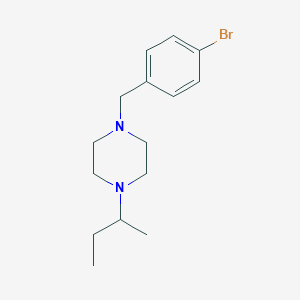
1-(4-Bromobenzyl)-4-(butan-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Bromobenzyl)-4-(butan-2-yl)piperazine is a useful research compound. Its molecular formula is C15H23BrN2 and its molecular weight is 311.26 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-bromobenzyl)-4-sec-butylpiperazine is 310.10446 g/mol and the complexity rating of the compound is 231. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Bromobenzyl)-4-(butan-2-yl)piperazine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its piperazine core, with a bromobenzyl substituent and a butan-2-yl group. The presence of the bromine atom enhances its lipophilicity and may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It has been investigated for:
- Antimicrobial Activity : The compound exhibits potential against various bacterial strains, possibly through mechanisms that include disruption of bacterial cell membranes and inhibition of cell proliferation.
- Anticancer Properties : Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell growth, leading to apoptosis in malignant cells .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Antimicrobial Efficacy
A study highlighted the effectiveness of this compound against Pseudomonas aeruginosa, demonstrating a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics like norfloxacin. The compound was found to disrupt bacterial membranes, leading to increased permeability and eventual cell death .
Anticancer Activity
Research has indicated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was shown to have an IC50 value lower than many standard chemotherapeutic agents, suggesting a promising role in cancer treatment .
Comparative Analysis with Analogous Compounds
To understand the unique properties of this compound, it is useful to compare it with similar piperazine derivatives:
| Compound | Substituent | Biological Activity |
|---|---|---|
| 1-(4-Chlorobenzyl)-4-(butan-2-yl)piperazine | Chlorine | Moderate antimicrobial activity |
| 1-(4-Methylbenzyl)-4-(butan-2-yl)piperazine | Methyl | Lower anticancer efficacy compared to bromine |
| 1-(4-Fluorobenzyl)-4-(butan-2-yl)piperazine | Fluorine | Enhanced receptor binding |
The presence of the bromine atom in this compound is believed to enhance its interaction with biological targets compared to its chlorinated or fluorinated counterparts.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-butan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2/c1-3-13(2)18-10-8-17(9-11-18)12-14-4-6-15(16)7-5-14/h4-7,13H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOFQQMOKQDYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














